![molecular formula C21H20ClN3O2 B2871319 4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one CAS No. 941998-17-0](/img/structure/B2871319.png)
4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one
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Overview
Description
4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one is a complex organic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a pyrrolidin-2-one core, substituted with a 3-chlorophenyl group and a 1,2,4-oxadiazol-5-yl moiety, making it a subject of study for its chemical reactivity and potential biological activities.
Preparation Methods
The synthesis of 4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the 1,2,4-oxadiazole ring, followed by the introduction of the 3-chlorophenyl group. The final step involves the formation of the pyrrolidin-2-one core and its subsequent substitution with the 4-isopropylphenyl group. Reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Research has explored its potential as a bioactive molecule, with studies investigating its interactions with biological targets.
Medicine: The compound’s potential therapeutic properties are being investigated, including its use as a lead compound for drug development.
Industry: Its chemical stability and reactivity make it a candidate for various industrial applications, such as in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets involved depend on the specific application and the biological context in which the compound is studied.
Comparison with Similar Compounds
When compared to other similar compounds, 4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one stands out due to its unique combination of functional groups and structural features. Similar compounds may include other pyrrolidin-2-one derivatives or oxadiazole-containing molecules, each with their own distinct properties and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological activities.
Properties
IUPAC Name |
4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-propan-2-ylphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2/c1-13(2)14-6-8-18(9-7-14)25-12-16(11-19(25)26)21-23-20(24-27-21)15-4-3-5-17(22)10-15/h3-10,13,16H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYGLXRZUCOKLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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